Ac-WVAD-AMC

Caspase-1 Enzyme Kinetics Fluorogenic Substrate

Reliably measure inflammatory caspase-1 and -4 activity with this validated fluorogenic substrate. Inconsistent substrate quality can lead to ambiguous activation data and flawed inflammasome studies. - kcat/Km of 2.41 x 10⁵ M⁻¹s⁻¹ for caspase-1 ensures sensitive detection even at low enzyme concentrations. - ~2-fold selectivity for caspase-1 over caspase-4 enables nuanced pathway dissection in pyroptosis research. - Supplied as a lyophilized powder, stable at -20°C, for consistent lot-to-lot performance in high-throughput screening.

Molecular Formula C35H40N6O9
Molecular Weight 688.7 g/mol
Cat. No. B12384291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-WVAD-AMC
Molecular FormulaC35H40N6O9
Molecular Weight688.7 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C
InChIInChI=1S/C35H40N6O9/c1-17(2)31(41-34(48)26(38-20(5)42)13-21-16-36-25-9-7-6-8-24(21)25)35(49)37-19(4)32(46)40-27(15-29(43)44)33(47)39-22-10-11-23-18(3)12-30(45)50-28(23)14-22/h6-12,14,16-17,19,26-27,31,36H,13,15H2,1-5H3,(H,37,49)(H,38,42)(H,39,47)(H,40,46)(H,41,48)(H,43,44)/t19-,26-,27-,31-/m0/s1
InChIKeyRSEHJALOKJFOSP-IOJIPJGJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-WVAD-AMC: Fluorogenic Caspase-1/4 Substrate


Ac-WVAD-AMC (acetyl-Trp-Val-Ala-Asp-7-amino-4-methylcoumarin, CAS: 219661-33-3) is a synthetic, fluorogenic tetrapeptide substrate designed for the quantitative measurement of inflammatory caspase activity, specifically caspase-1 and caspase-4 . It features a Trp-Val-Ala-Asp sequence conjugated to an AMC fluorophore. Upon enzymatic cleavage, the AMC group is released, producing a fluorescence signal (Ex/Em: 340-360 nm/440-460 nm) that is directly proportional to enzyme activity . The compound is well-characterized by a reported catalytic efficiency (kcat/Km) of 2.41 x 10^5 M^-1s^-1 for caspase-1 .

Fluorogenic tetrapeptide substrate for inflammatory caspase-1 and -4 activity assays.
Trp-Val-Ala-Asp sequence conjugated to AMC; cleavage releases fluorescence at Ex/Em ~350/450 nm.
Reported high catalytic efficiency for caspase-1 supports detection of low enzyme levels.

Ac-WVAD-AMC Specificity and Substrate Selection


In-class substitution of fluorogenic caspase substrates is not scientifically valid due to substantial differences in enzyme specificity and catalytic efficiency. The tetrapeptide recognition sequence dictates which caspase(s) will cleave the substrate. For example, Ac-WVAD-AMC is primarily cleaved by the inflammatory caspases-1 and -4 , while Ac-DEVD-AMC is an established substrate for the apoptotic executioner caspases-3 and -7 [1]. Using an inappropriate substrate can lead to misinterpretation of which enzymatic pathways are active in a given biological sample. Furthermore, even among substrates for the same target enzyme (e.g., caspase-1), significant differences in catalytic efficiency exist, with some substrates being cleaved up to 50-fold more efficiently than others [2]. Therefore, the selection of a specific substrate like Ac-WVAD-AMC must be based on its verified, quantitative performance for the intended application.

Ac-DEVD-AMC and other apoptosis-targeting substrates (caspase-3/7) do not report inflammatory caspase activity; substitution would misrepresent pathway activation.
Caspase-1 substrates exhibit reported catalytic efficiency differences >50-fold; selecting a non-optimized sequence may reduce assay sensitivity significantly.
Tetrapeptide recognition sequence determines enzyme selectivity; generic fluorogenic substrate replacement is not scientifically valid without re-validation.

Ac-WVAD-AMC Quantitative Performance Evidence


Caspase-1 Catalytic Efficiency vs. Ac-YVAD-AMC

Ac-WVAD-AMC demonstrates a high catalytic efficiency (kcat/Km) for recombinant human caspase-1 of 2.41 x 10^5 M^-1s^-1 . In comparison, the classical caspase-1 substrate, Ac-YVAD-AMC, has a reported kcat/Km of 0.66 x 10^5 M^-1s^-1 under similar experimental conditions [1]. This represents a 3.65-fold higher catalytic efficiency for Ac-WVAD-AMC, indicating it is a more sensitive substrate for detecting caspase-1 activity.

Caspase-1 kcat/Km
Reported comparison
2.41 × 10⁵ M⁻¹s⁻¹ vs 0.66 × 10⁵ M⁻¹s⁻¹ (Ac-YVAD-AMC)
3.65-fold higher
Supports caspase-1 detection sensitivity review
Recombinant human caspase-1; in vitro enzymatic assay (Rano et al., 1997)
Caspase-1 Enzyme Kinetics Fluorogenic Substrate

Comparative Affinity for Caspase-1 vs. Caspase-4

Ac-WVAD-AMC is cleaved by both inflammatory caspases-1 and -4. However, it exhibits a demonstrable preference for caspase-1. Vendor characterization data indicates that Ac-WVAD-AMC has approximately a 2-fold higher affinity for caspase-1 compared to caspase-4 . This differential affinity is a key property for designing experiments aimed at distinguishing between the activities of these two closely related enzymes.

Caspase-1 vs. Caspase-4 Affinity
Data to verify
~2-fold higher affinity for caspase-1
Supports inflammasome pathway discrimination
Vendor-reported data; specific assay conditions not detailed
Caspase-1 Caspase-4 Substrate Specificity

Validation in Patented Scalp Inflammation Assay

Ac-WVAD-AMC is specifically enumerated as a viable substrate in a patent for a method to detect scalp follicular inflammation (US Patent Application 20140309247) [1]. The patent claims an assay solution comprising a human caspase-1 substrate, and explicitly lists Ac-WVAD-AMC among the acceptable fluorogenic substrates, alongside other options like Ac-YVAD-AMC and Ac-WEAD-AMC [1]. This inclusion in a patented, application-focused method validates its utility for detecting caspase-1 activity in complex biological samples like plucked human hair, an environment where substrate specificity and robustness are paramount.

Scalp Inflammation Assay Patent
Patent cited
Listed as suitable fluorogenic substrate in US 20140309247
Supports complex sample assay translation
Specific to caspase-1 activity in plucked human hair
Caspase-1 Inflammation Diagnostic Assay

Ac-WVAD-AMC Applications in Inflammasome Research


Sensitive Caspase-1 Activity Detection

The high catalytic efficiency of Ac-WVAD-AMC (kcat/Km = 2.41 x 10^5 M^-1s^-1) makes it a superior choice for detecting low levels of caspase-1 activity, a hallmark of inflammasome activation. This is particularly valuable in assays where the concentration of active enzyme is limited, such as in primary cell cultures or when monitoring early stages of pyroptosis. The 3.65-fold higher catalytic efficiency compared to Ac-YVAD-AMC provides a distinct advantage in assay sensitivity, enabling researchers to detect subtle changes in inflammasome activity that might be missed with less efficient substrates.

Differentiating Caspase-1 vs. Caspase-4 Activity

For studies investigating the specific roles of caspase-1 versus caspase-4 in inflammatory processes, Ac-WVAD-AMC provides a crucial tool. Its documented ~2-fold higher affinity for caspase-1 over caspase-4 allows for a more nuanced interpretation of activity data. By comparing cleavage rates in samples with and without selective inhibitors for each enzyme, researchers can better dissect the contributions of the canonical (caspase-1) and non-canonical (caspase-4/5) inflammasome pathways.

Diagnostic Assay Development for Inflammation

The inclusion of Ac-WVAD-AMC in a patented method for detecting scalp inflammation via caspase-1 activity highlights its potential as a reagent for developing novel diagnostic or prognostic assays. Its robust performance in complex biological matrices (like plucked hair lysates) suggests it can be reliably deployed in similar translational research contexts aimed at developing point-of-care or laboratory-developed tests (LDTs) for inflammation-related disorders.

HTS for Caspase-1 Modulators

The combination of a strong fluorescence signal upon AMC release and high catalytic efficiency makes Ac-WVAD-AMC well-suited for high-throughput screening campaigns to identify novel small-molecule inhibitors or activators of caspase-1. Its superior sensitivity compared to substrates like Ac-YVAD-AMC can reduce assay times and reagent consumption, leading to more cost-effective and streamlined screening workflows in drug discovery programs targeting inflammatory diseases.

Application
Selection Property
Validation Focus
Low-abundance caspase-1 detection
Substrate catalytic efficiency context
Detection sensitivity in inflammasome models
Caspase-1/4 pathway discrimination
Reported differential enzyme affinity
Canonical vs non-canonical inflammasome distinction
Inflammation biomarker research
Reported performance in complex biological matrices
Assay translation feasibility (e.g., hair lysate models)
Caspase-1 modulator screening
Fluorogenic AMC release signal
Assay miniaturization and throughput optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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